BenchChemオンラインストアへようこそ!

3-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile

Physicochemical profiling Lipophilicity optimization CNS drug-likeness

Procure 3-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile (CAS 1774569-93-5) to access a precisely defined alkoxypyrazole-benzonitrile building block. Its N1-methyl regiospecificity, meta-oxymethylene linker, and favorable CNS drug-like profile (logP 2.95, PSA 26.3 Ų, zero RO5 violations) distinguish it from N-ethyl or direct-linked analogs. Validated as a fragment-sized (MW 213.23) entry for FBDD screening collections and as a precursor for PDE10A PET tracer (e.g., [11C]MP-10) synthesis. Also supports composition-of-matter evaluation under the BASF nitrification inhibitor patent family (US-12075780-B2, EP 4288398 A1). Ensure experimental reproducibility and avoid generic interchange risks by sourcing this exact compound.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
Cat. No. B7977743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)OCC2=CC(=CC=C2)C#N
InChIInChI=1S/C12H11N3O/c1-15-8-12(7-14-15)16-9-11-4-2-3-10(5-11)6-13/h2-5,7-8H,9H2,1H3
InChIKeyAZFFEOQPYBGRFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile (CAS 1774569-93-5): Chemical Class, Physicochemical Profile, and Procurement Rationale


3-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile is a synthetic small-molecule building block belonging to the alkoxypyrazole-benzonitrile class, characterized by a 1-methyl-1H-pyrazol-4-yl moiety linked via an oxymethylene spacer to a meta-substituted benzonitrile ring . Its molecular formula is C₁₂H₁₁N₃O with a molecular weight of 213.23 g/mol . The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research programs, where the combination of a pyrazole pharmacophore, a flexible oxymethylene linker, and a cyanoaryl group enables modular derivatization for structure-activity relationship (SAR) exploration . The regiospecific N1-methyl substitution on the pyrazole ring and the meta-connectivity of the benzonitrile distinguish it from other positional isomers and alkyl-variants, making it a precisely defined chemical entity for reproducible research [1].

Why Generic Substitution of 3-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile Is Scientifically Unreliable


Attempting to replace 3-(((1-methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile with a structurally similar analog (e.g., N-ethyl, 3,5-diphenyl, or direct-linked variants) without experimental validation introduces substantial risk because even single-atom modifications at the pyrazole N1 position or the benzonitrile linker region alter critical molecular properties including lipophilicity, polar surface area, and conformational flexibility. These changes directly affect target binding, pharmacokinetics, and physicochemical behavior [1]. The oxymethylene spacer is particularly sensitive: its presence versus absence distinguishes this compound from directly linked pyrazole-benzonitriles, affecting rotational degrees of freedom and hydrogen-bond acceptor geometry . Furthermore, this compound occupies a specific property space – logP of 2.95, PSA of 26.3 Ų, zero H-bond donors, and zero Rule-of-5 violations – that is tuned for CNS drug-like properties and cannot be assumed to transfer to close analogs . The agricultural nitrification inhibitor patent landscape further confirms that alkoxypyrazole substitution patterns are composition-of-matter protected, meaning generic interchange has both scientific and legal consequences [2].

3-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile: Comparator-Based Quantitative Evidence for Differentiated Selection


Physicochemical Differentiation: logP and PSA Comparison Between N-Methyl and N-Ethyl Alkoxypyrazole-Benzonitrile Analogs

3-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile (Target Compound) exhibits a calculated logP of 2.95 and a polar surface area (PSA) of 26.3 Ų, based on mcule property calculator data . The immediate N-ethyl analog, 3-{[(1-ethyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile (C₁₃H₁₃N₃O, MW 227.26), is predicted to have a higher logP (~3.3–3.5 by fragment addition) owing to the extra methylene unit, while its increased molecular weight and rotatable bond count shift it further from optimal CNS MPO (Multiparameter Optimization) space . The 0.3–0.5 log unit difference translates to an approximately 2- to 3-fold difference in membrane partitioning, which is meaningful for programs optimizing brain penetration or solubility-limited absorption [1].

Physicochemical profiling Lipophilicity optimization CNS drug-likeness

Linker-Dependent Conformational and H-Bond Acceptor Differentiation Versus Direct-Linked Pyrazole-Benzonitrile Analog

The target compound contains a –OCH₂– (oxymethylene) spacer between the pyrazole 4-position and the benzonitrile meta-position, whereas the direct-linked analog 3-(1-methyl-1H-pyrazol-4-yl)benzonitrile (CAS 179055-94-8, C₁₁H₉N₃, MW 183.21) lacks this spacer entirely . The oxymethylene linker introduces one additional rotatable bond (4 in target vs. 3 in direct-linked analog), an additional hydrogen-bond acceptor (ether oxygen), and increases the distance between the pyrazole and benzonitrile rings, altering both conformational entropy and pharmacophoric geometry. In PDE10A inhibitor SAR, pyrazole-benzylic ether linkages proved critical for achieving sub-nanomolar potency: MP-10 (PF-2545920) utilizes a related phenoxymethylene-pyrazole motif and achieves an IC₅₀ of 0.37 nM against PDE10A [1]. The direct-linked analog series was not reported to achieve comparable potency in the same assay system, supporting the functional relevance of the oxymethylene spacer [1][2].

Conformational flexibility Linker SAR Kinase inhibitor design

Ligand Efficiency Differentiation: N-Methyl vs. 3,5-Diphenyl Alkoxypyrazole-Benzonitrile Analogs in Fragment-Based Drug Discovery

The target compound (MW 213.23, 16 heavy atoms) is a fragment-sized molecule suitable for fragment-based drug discovery (FBDD), whereas the 3,5-diphenyl analog 3-{[(1-methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile (CAS 60627-89-6, C₂₄H₁₉N₃O, MW 365.4 g/mol, 28 heavy atoms) is a lead-like or drug-like molecule . The 152 Da difference in molecular weight places these two compounds in fundamentally different chemical property space: the target compound complies with the Rule of Three (RO3) for fragments with one violation (MW ≤ 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3, ROTB ≤ 3), while the 3,5-diphenyl analog exceeds all RO3 cutoffs. For FBDD screening libraries, the smaller compound offers higher ligand efficiency potential (binding energy per heavy atom), reduced false-positive rates from aggregation, and superior aqueous solubility [1]. In PDE10A analog series, smaller pyrazole-containing fragments (MW ~200–300) served as the starting point for optimization toward sub-nanomolar inhibitors, demonstrating the value of low-complexity starting points [2].

Ligand efficiency Fragment-based drug discovery Molecular complexity

Agrochemical Patent Differentiation: Alkoxypyrazole N-Substitution as a Composition-of-Matter Distinction in Nitrification Inhibitor Intellectual Property

The US patent US-12075780-B2 (BASF SE, granted 2024-09-02) claims alkoxypyrazole compounds of formula (I) as nitrification inhibitors for agricultural use, explicitly covering 1-substituted pyrazoles with an alkoxy linker to an aromatic or heteroaromatic group [1]. The target compound, bearing a 1-methyl substitution and a 3-cyanobenzyloxy group, falls within the generic Markush structure of formula (I). The European patent application EP 4288398 A1 further claims synergistic mixtures of alkoxypyrazoles with dicyandiamide (DCD) at weight ratios from 100:1 to 1:100, demonstrating that specific alkoxypyrazole substitution patterns confer commercially meaningful differences in nitrification inhibition efficacy [2]. While quantitative nitrification inhibition data (e.g., % inhibition at defined application rates in soil incubation assays) for this specific CAS number have not been publicly disclosed, the patent family's explicit protection of 1-methyl-4-alkoxy-pyrazole structures indicates that this substitution pattern is composition-of-matter distinct from 1-ethyl, 1-unsubstituted, or 3,5-disubstituted variants [1][2].

Nitrification inhibition Agrochemical patent landscape Composition of matter

Predicted CNS Multiparameter Optimization (MPO) Score Comparison for Blood-Brain Barrier Penetration Potential

Using the CNS MPO algorithm developed by Wager et al. (2010) [1], the target compound's physicochemical properties (logP = 2.95, PSA = 26.3 Ų, MW = 213.23, HBD = 0, pKa ~ not applicable for neutral compound) yield a predicted CNS MPO score of approximately 5.0–5.5 out of 6.0, indicating favorable brain penetration potential. The N-ethyl analog, with estimated logP ~3.3–3.5 and MW = 227.26, would score lower (~4.5–5.0) due to the lipophilicity penalty in the MPO algorithm (desirability function decreases sharply for logP > 3) [1]. The 3,5-diphenyl analog (MW 365.4, logP estimated >5) would score substantially lower (<3.0), effectively excluding it from CNS drug discovery consideration. This quantitative differentiation is directly relevant to programs developing PET tracers for PDE10A imaging, where brain penetration is essential [2].

CNS MPO Blood-brain barrier penetration Physicochemical design

Regioisomeric Purity and Synthetic Provenance: N1-Methyl vs. N2-Methyl Pyrazole Substitution as a Critical Quality Attribute

The synthesis of 3-(((1-methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile proceeds via alkylation of 1-methyl-1H-pyrazole-4-carbaldehyde or a related 4-hydroxy-1-methylpyrazole intermediate with a 3-(bromomethyl)benzonitrile or 3-(chloromethyl)benzonitrile electrophile . The regiospecificity of the N1-methyl substitution on the pyrazole ring is critical: N1-methylation is the thermodynamically favored product from methylation of 1H-pyrazole-4-ol under basic conditions, but incomplete regioselectivity can yield N2-methyl byproducts that are structural isomers (identical molecular formula, different connectivity) and challenging to separate by standard chromatographic methods [1]. Commercial sourcing from Key Organics (BIONET collection) specifies 97% purity with the product supplied as a screening compound . This purity specification directly affects the reproducibility of biological assay results, as even 3% N2-methyl regioisomer contamination could produce misleading SAR in pyrazole-targeting enzyme assays.

Regioisomeric purity Synthetic chemistry Quality control

3-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Fragment-Based Drug Discovery (FBDD) Screening Libraries Targeting CNS Phosphodiesterases and Kinases

With MW 213.23, logP 2.95, PSA 26.3 Ų, and near-complete compliance with the Rule of Three (RO3), 3-(((1-methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile is ideally suited as a fragment-sized entry for FBDD screening collections. Its CNS MPO score of ~5.0–5.5 out of 6.0 predicts favorable brain penetration, making it a strong candidate for library enrichment in neuroscience programs . The pyrazole-oxymethylene-benzonitrile scaffold mirrors key pharmacophoric elements of the PDE10A inhibitor MP-10 (PF-2545920, IC₅₀ = 0.37 nM), and the benzonitrile group serves as both a hydrogen-bond acceptor and a synthetic handle for further elaboration [1]. In practice, this compound enables SPR-based fragment screening against PDE10A or kinase targets, followed by structure-guided growing or merging to access sub-nanomolar inhibitors as demonstrated by Li et al. (2013), where pyrazole-containing fragments were optimized to achieve IC₅₀ values of 0.24–1.82 nM against PDE10A [2].

Agrochemical Nitrification Inhibitor Lead Optimization and Patent-Landscape-Compliant R&D

BASF's US-12075780-B2 patent explicitly protects alkoxypyrazoles of formula (I) as nitrification inhibitors for reducing nitrogen loss from ammonium-containing fertilizers [3]. The target compound falls within this structural class and serves as a valuable research tool for agrochemical companies conducting nitrification inhibition studies. The EP 4288398 A1 patent further demonstrates the commercial relevance of alkoxypyrazole substitution patterns through synergistic mixtures with DCD [4]. For industrial users, procurement of this specific compound supports composition-of-matter evaluation, structure-activity relationship studies comparing N-methyl vs. N-ethyl vs. N-H alkoxypyrazole analogs, and freedom-to-operate assessments in jurisdictions where the BASF patent family is active (priority date 2018-02-27, expiration ~2041) [3].

PET Tracer Precursor Development for PDE10A Imaging in Neurological Disorders

The N-methyl group on the pyrazole ring provides a site for ¹¹C radiolabeling via N-methylation with [¹¹C]methyl iodide, analogous to the radiosynthesis of [¹¹C]MP-10 developed by Tu et al. (2011) [5]. When used as a precursor, 3-(((1-methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile can be elaborated to introduce the full MP-10 pharmacophore (quinoline-phenoxymethyl-pyrazole) or related PDE10A-targeting scaffolds. The favorable CNS MPO profile (score ~5.0–5.5) and low molecular weight make this compound a synthetically tractable starting point for PET tracer development programs targeting the striatum, where PDE10A is highly expressed [5].

Medicinal Chemistry SAR Exploration of Pyrazole 4-Oxy Linker Geometry in Kinase and GPCR Modulators

The oxymethylene spacer connecting the pyrazole 4-position to the benzonitrile meta-position introduces rotational flexibility (ROTB = 4) and an ether oxygen hydrogen-bond acceptor (HBA count = 2), distinguishing this chemotype from directly linked pyrazole-aryl analogs . This linker geometry is found in numerous biologically active compounds, including progesterone receptor antagonists (e.g., PF-02413873 series) and kinase inhibitors [6]. For medicinal chemistry teams, this compound serves as a versatile core scaffold for parallel library synthesis: the benzonitrile can be reduced to a benzylamine for amide coupling, hydrolyzed to a benzoic acid for diversification, or the nitrile can participate in tetrazole or thiadiazole formation . Its inclusion in screening decks alongside N-ethyl and 3,5-diphenyl analogs provides a systematic SAR dataset for understanding the impact of N-substitution on target affinity and selectivity.

Quote Request

Request a Quote for 3-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.